molecular formula C12H26N2 B022246 Dodecanimidamide CAS No. 100392-19-6

Dodecanimidamide

Cat. No. B022246
CAS RN: 100392-19-6
M. Wt: 198.35 g/mol
InChI Key: DZTBFWYRMXYEJX-UHFFFAOYSA-N
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Description

Dodecanimidamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is also known as lauramidopropylamine oxide and is a surfactant that is widely used in personal care products, detergents, and industrial applications. In recent years, researchers have been exploring the potential of this compound in various scientific applications, including drug delivery, gene therapy, and tissue engineering.

Scientific Research Applications

  • Rubber Crosslinking : Dodecanimidamide accelerates the crosslinking of epoxidized natural rubber by forming imidazolium dicarboxylate species in the elastomeric matrix. This process is crucial for improving the mechanical properties of natural rubber for various applications (Pire et al., 2012).

  • Plant Stem Cell Differentiation : Dodecapeptides, which may involve this compound, suppress plant stem cell differentiation and promote cell division. This finding has significant implications in the field of plant biology and agriculture (Ito et al., 2006).

  • Protein Abundance Measurement : The Dodeca gel system, which utilizes this compound, provides a wider linear dynamic range to measure changes in protein abundance in the pituitary proteome. This application is vital in proteomics and biomedical research (Zhan & Desiderio, 2003).

  • Anti-microbial Agents : DODA (this compound) salts are effective anti-microbial agents exhibiting differential cytotoxicity in vitro and have the potential to act as drugs (Carmona-Ribeiro, 2003).

  • Thermal Energy Storage : Dodecanol/cement composite, a potential candidate for thermal energy storage in buildings, involves this compound and can significantly reduce energy consumption (Memon et al., 2013).

Safety and Hazards

The specific safety and hazards associated with Dodecanimidamide are not detailed in the available resources. Typically, safety data sheets provide information on the hazards, safe handling, and response measures for chemical substances .

properties

IUPAC Name

dodecanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTBFWYRMXYEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329043
Record name dodecanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100392-19-6
Record name dodecanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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